1-(2-Amino-6-fluorophenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-Amino-6-fluorophenyl)-3-chloropropan-1-one is an organic compound that features a fluorine atom, an amino group, and a chlorine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-fluorophenyl)-3-chloropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-fluorobenzene and 3-chloropropanone.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dichloromethane or ethanol.
Procedure: The 2-amino-6-fluorobenzene is reacted with 3-chloropropanone under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-fluorophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, alkoxylated, or aminated products.
Scientific Research Applications
1-(2-Amino-6-fluorophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-fluorophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-6-fluorophenyl)dimethylphosphine oxide
- (2-Amino-6-fluorophenyl)methanol
- 2-Amino-6-fluorobenzoic acid
Uniqueness
1-(2-Amino-6-fluorophenyl)-3-chloropropan-1-one is unique due to the presence of both a fluorine atom and a chlorine atom on the propanone backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9ClFNO |
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Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(2-amino-6-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClFNO/c10-5-4-8(13)9-6(11)2-1-3-7(9)12/h1-3H,4-5,12H2 |
InChI Key |
ICHANOCJNZVVMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CCCl)N |
Origin of Product |
United States |
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